An In-Depth Technical Guide to the Structure Elucidation of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid
An In-Depth Technical Guide to the Structure Elucidation of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the structural elucidation of [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, a compound featuring key pharmacophores such as a fluorinated aromatic ring, a sulfonamide linkage, and an amino acid moiety. Moving beyond a simple recitation of techniques, this document delves into the causal reasoning behind the selection of each analytical method, the interpretation of the resulting data, and the logical workflow that culminates in the unequivocal confirmation of the molecular structure. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography are presented, providing researchers with a self-validating framework for their own analytical challenges.
Introduction: The Imperative of Structural Certainty
In the landscape of pharmaceutical development, a molecule's precise chemical structure is its fundamental identity. It dictates its physicochemical properties, governs its interactions with biological targets, and ultimately determines its efficacy and safety profile. The subject of this guide, [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, represents a class of compounds with significant therapeutic potential, integrating structural motifs known to influence metabolic stability, binding affinity, and pharmacokinetic properties.
The presence of a fluorine atom on the phenyl ring, for instance, can dramatically alter a molecule's lipophilicity and metabolic fate. The sulfonamide group is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1] Finally, the amino acid component provides a handle for further chemical modification and can influence solubility and transport.
This guide is structured to follow a logical, multi-technique approach to structure elucidation, beginning with preliminary characterization and culminating in the definitive assignment of the three-dimensional arrangement of atoms. Each section will not only describe the "what" and "how" but, more critically, the "why" of each experimental choice.
The Analytical Workflow: A Multi-Pillar Approach
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Glimpse of Molecular Identity
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental formula of a newly synthesized compound.
Expertise & Experience: Choosing the Right Ionization Technique
For a molecule like [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, which possesses both acidic (carboxylic acid) and polar (sulfonamide) functional groups, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, thereby maximizing the abundance of the molecular ion. This is crucial for obtaining an accurate molecular weight. Both positive and negative ion modes should be explored. In positive ion mode, we expect to observe the protonated molecule [M+H]⁺, while in negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
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Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition (Positive Ion Mode):
-
Set the capillary voltage to approximately 3.5-4.5 kV.
-
Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.
-
Acquire data over a mass range of m/z 100-500.
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-
Data Acquisition (Negative Ion Mode):
-
Reverse the polarity of the capillary voltage to approximately -3.0 to -4.0 kV.
-
Re-optimize source parameters if necessary.
-
Acquire data over the same mass range.
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-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).
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Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass accuracy of < 5 ppm).
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Predicted Data and Interpretation
For [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid (C₉H₁₀FNO₄S), the expected monoisotopic mass is 247.0318 g/mol .
| Ion Mode | Expected Ion | Predicted m/z |
| Positive | [M+H]⁺ | 248.0396 |
| Negative | [M-H]⁻ | 246.0240 |
The observation of these ions with high mass accuracy would provide strong evidence for the proposed elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented. The fragmentation patterns of sulfonamides can be complex, but some characteristic losses are expected.[2]
Caption: Predicted MS/MS fragmentation pathway.
Common fragmentation pathways for N-sulfonylated amino acids include the loss of the carboxylic acid group and cleavage of the N-S bond. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂.[3] The observation of these fragment ions would provide further confidence in the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Experience: The Power of Vibrational Signatures
For [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, we expect to observe characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties. The positions of these bands can be influenced by hydrogen bonding and the electronic effects of neighboring groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean ATR crystal.
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Collect the sample spectrum over the range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Data and Interpretation
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1350-1300 and 1160-1130 | Asymmetric and Symmetric SO₂ stretch | Sulfonamide |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-F stretch | Fluoroaromatic |
The broad O-H stretch of the carboxylic acid is a hallmark feature. The two strong absorptions for the sulfonyl group are also highly diagnostic. The presence of bands in the aromatic region, along with a C-F stretching vibration, would be consistent with the 2-fluorophenyl moiety. For comparison, the characteristic absorption bands for glycine's carboxylate group are observed around 1605 cm⁻¹ and 1414 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the detailed connectivity and three-dimensional structure of organic molecules in solution. For [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, a suite of 1D and 2D NMR experiments is required for a complete structural assignment.
Expertise & Experience: A Multi-Nuclear Approach
A comprehensive NMR analysis of this molecule will involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.
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¹³C NMR: Reveals the number of unique carbon environments.
-
¹⁹F NMR: As fluorine is 100% abundant and has a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing long-range correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
Predicted Spectral Data and Interpretation
¹H NMR (Predicted in DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| 7.2-7.5 | m | 4H | Aromatic-H |
| ~4.1 | s | 2H | CH₂ |
| ~3.1 | s | 3H | SO₂CH₃ |
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
-
The four protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region.
-
The methylene protons of the acetic acid moiety are expected to be a singlet.
-
The methyl protons of the methanesulfonyl group will also appear as a singlet.
¹³C NMR (Predicted in DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~158 (d, ¹JCF ≈ 245 Hz) | C-F |
| 120-135 | Aromatic-C |
| ~50 | CH₂ |
| ~40 | SO₂CH₃ |
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
The carbon directly bonded to fluorine will appear as a doublet due to one-bond C-F coupling.
-
The remaining aromatic carbons will appear in the typical aromatic region.
-
The methylene and methyl carbons will be found in the aliphatic region.
¹⁹F NMR (Predicted in DMSO-d₆, 376 MHz):
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a phenyl ring, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The signal will likely be a multiplet due to coupling with the ortho and meta protons.
The Power of 2D NMR in Assembling the Puzzle
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY: Will show correlations between the coupled protons within the 2-fluorophenyl ring.
-
HSQC: Will definitively link the methylene protons to the methylene carbon and the methyl protons to the methyl carbon. It will also connect the aromatic protons to their respective carbons.
-
HMBC: This is the key experiment for establishing the overall connectivity. We expect to see correlations from the methylene protons to the carbonyl carbon and to the nitrogen-bearing aromatic carbon. Correlations from the methyl protons of the methanesulfonyl group to the sulfonamide sulfur are not directly observable, but correlations to the nitrogen-bearing aromatic carbon might be seen.
Single-Crystal X-ray Crystallography: The Definitive Answer
While the combination of MS and NMR spectroscopy provides powerful evidence for the proposed structure, single-crystal X-ray crystallography offers the only method for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[6] It provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the conformational preferences of the molecule.
Expertise & Experience: The Art and Science of Crystal Growth
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For a molecule like [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid, which has polar functional groups and some conformational flexibility, this can be a non-trivial task. A systematic screening of crystallization conditions is required.
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate) to near saturation.
-
Employ various crystallization techniques, including slow evaporation, vapor diffusion (using a more volatile anti-solvent), and cooling.
-
Screen a range of solvent/anti-solvent systems.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a modern X-ray diffractometer with a CCD or CMOS detector to collect diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until convergence is reached.
-
Data Interpretation: From Electron Density to Molecular Structure
The final output of a successful X-ray crystallographic study is a detailed molecular model that includes:
-
Confirmation of Connectivity: The determined bond network will unequivocally match that deduced from NMR.
-
Precise Geometric Parameters: Bond lengths and angles will be determined with high precision, allowing for detailed analysis of the molecular geometry.
-
Conformation: The solid-state conformation of the molecule will be revealed, including the torsion angles around the N-S bond and the orientation of the acetic acid side chain.
-
Intermolecular Interactions: The crystal packing will reveal any hydrogen bonding or other intermolecular interactions that stabilize the solid-state structure.
Conclusion: A Self-Validating Approach to Structural Integrity
The structure elucidation of a novel compound such as [(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid is a multi-faceted endeavor that relies on the logical and synergistic application of a range of analytical techniques. This guide has outlined a robust and self-validating workflow that proceeds from the initial determination of molecular weight and functional groups to the detailed mapping of atomic connectivity and, finally, to the definitive determination of the three-dimensional structure. By understanding not only the protocols but also the underlying principles and the causal connections between experimental choices and the information obtained, researchers can approach the challenge of structure elucidation with confidence and scientific rigor. The methodologies detailed herein provide a comprehensive framework for ensuring the structural integrity of novel pharmaceutical candidates, a critical prerequisite for their successful development.
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